(2-Methoxy-1-methyl-ethyl)-(4-methylsulfanyl-benzyl)-amine

描述

Nomenclature and Structural Identity

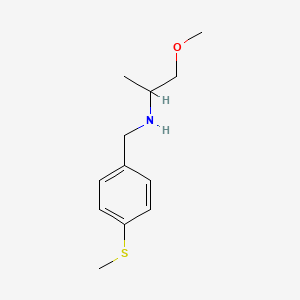

The compound (2-Methoxy-1-methyl-ethyl)-(4-methylsulfanyl-benzyl)-amine possesses a complex molecular structure that is reflected in its systematic nomenclature according to International Union of Pure and Applied Chemistry standards. The official International Union of Pure and Applied Chemistry name for this compound is 1-methoxy-N-[4-(methylsulfanyl)benzyl]propan-2-amine, which accurately describes the structural arrangement of functional groups within the molecule. This nomenclature clearly indicates the presence of a methoxy group attached to a propyl chain, connected through an amine linkage to a benzyl group that carries a methylsulfanyl substituent at the para position.

The molecular formula of this compound is C₁₂H₁₉NOS, indicating the presence of twelve carbon atoms, nineteen hydrogen atoms, one nitrogen atom, one oxygen atom, and one sulfur atom. The structural complexity arises from the combination of multiple functional groups, including the primary amine functionality, the aromatic benzyl system, the methoxy ether linkage, and the methylsulfanyl thioether group. The International Chemical Identifier for this compound is InChI=1/C12H19NOS/c1-10(9-14-2)13-8-11-4-6-12(15-3)7-5-11/h4-7,10,13H,8-9H2,1-3H3, which provides a unique digital representation of its molecular structure.

The compound exhibits structural similarity to other substituted benzylamine derivatives while maintaining distinct characteristics due to its specific substitution pattern. The presence of the 4-methylsulfanyl group on the benzyl ring introduces unique electronic and steric properties that differentiate it from other methoxy-substituted benzylamines. Alternative nomenclature systems refer to this compound as N-(2-methoxy-1-methylethyl)-N-[4-(methylthio)benzyl]amine or Benzenemethanamine, N-(2-methoxy-1-methylethyl)-4-(methylthio)-, demonstrating the various systematic approaches to naming this complex molecular structure.

Historical Context and Discovery

The historical development of this compound represents part of the broader evolution of substituted benzylamine chemistry that gained prominence during the latter half of the twentieth century. While specific discovery details for this particular compound are not extensively documented in the available literature, its structural characteristics suggest development as part of systematic synthetic programs aimed at exploring the chemical space of substituted aromatic amines. The compound's registration under Chemical Abstracts Service number 355816-32-9 indicates its formal recognition within the chemical literature and its availability for research purposes.

The synthesis and characterization of this compound likely emerged from research focused on developing new chemical entities with specific structural features that could serve as intermediates in pharmaceutical synthesis or as building blocks for more complex molecular architectures. The combination of methoxy and methylsulfanyl functional groups suggests intentional design aimed at creating molecules with specific electronic and steric properties that could be useful in medicinal chemistry applications. The systematic nature of its nomenclature and the availability of detailed structural data indicate that this compound has been the subject of formal chemical investigation and characterization.

Research into substituted benzylamine derivatives has historically been driven by their potential applications in pharmaceutical development, where structural modifications to the basic benzylamine scaffold can lead to compounds with diverse biological activities. The specific substitution pattern observed in this compound suggests it may have been designed as part of structure-activity relationship studies or as a synthetic intermediate for more complex pharmaceutical compounds. The presence of multiple functional groups provides numerous opportunities for chemical modification and further derivatization.

Positioning within Benzylamine Derivatives Chemistry

Within the broader classification of benzylamine derivatives, this compound occupies a unique position due to its distinctive combination of functional groups and substitution patterns. The compound belongs to the class of N-substituted benzylamines, where the primary amine group of benzylamine has been modified through the attachment of a 2-methoxy-1-methylethyl group. This substitution pattern places it within a specialized subset of benzylamine derivatives that feature both ether and thioether functionalities.

The 4-methylsulfanyl substitution on the benzyl ring represents a significant structural feature that distinguishes this compound from more common benzylamine derivatives. The methylsulfanyl group, also known as a methylthio group, introduces sulfur into the molecular framework, which can significantly influence the compound's electronic properties, reactivity patterns, and potential biological activities. This structural feature is less common in benzylamine derivatives compared to more typical substituents such as halogens, alkyl groups, or simple oxygen-containing functionalities.

Comparative analysis with related compounds reveals the unique positioning of this molecule within the chemical space of substituted benzylamines. For instance, related compounds such as 4-(Methylthio)benzylamine, which carries the CAS number 83171-39-5, share the methylsulfanyl substitution pattern but lack the complex N-substituent present in the target compound. This comparison highlights how the addition of the 2-methoxy-1-methylethyl group significantly increases the molecular complexity and potentially alters the compound's chemical and biological properties.

The compound's structure also exhibits relationships to other methoxy-substituted amines found in the chemical literature. However, the specific combination of the 2-methoxy-1-methylethyl N-substituent with the 4-methylsulfanyl benzyl group creates a unique molecular architecture that is not commonly encountered in standard benzylamine derivative libraries. This structural uniqueness suggests potential applications in specialized synthetic chemistry applications or as a building block for the construction of more complex molecular structures.

Registration and Identification Numbers

The compound this compound has been assigned several important identification numbers that facilitate its recognition and tracking within the global chemical literature and regulatory systems. The primary Chemical Abstracts Service registry number for this compound is 355816-32-9, which serves as the definitive identifier for this specific molecular structure within chemical databases worldwide. This Chemical Abstracts Service number ensures unambiguous identification of the compound across different nomenclature systems and provides a standardized reference for researchers and regulatory agencies.

| Identification System | Number/Code | Purpose |

|---|---|---|

| Chemical Abstracts Service Registry Number | 355816-32-9 | Primary chemical identification |

| Molecular Formula | C₁₂H₁₉NOS | Elemental composition |

| International Chemical Identifier Key | GVTGUOINIMHIRT-WAYWQWQTSA-N | Digital structure representation |

| International Chemical Identifier | 1/C12H19NOS/c1-10(9-14-2)13-8-11-4-6-12(15-3)7-5-11/h4-7,10,13H,8-9H2,1-3H3 | Complete structural encoding |

The International Chemical Identifier provides a unique digital fingerprint for the compound that enables computer-based chemical structure searching and comparison across different databases and software systems. The International Chemical Identifier Key serves as a shortened hash code derived from the full International Chemical Identifier string, providing a more manageable identifier for database indexing while maintaining the uniqueness of the structural representation. These standardized identification systems ensure that the compound can be reliably tracked and referenced across different research institutions, regulatory agencies, and commercial suppliers.

Additional identification codes may exist in specialized databases or proprietary systems, but the Chemical Abstracts Service number remains the most widely recognized and accepted identifier for this compound. The systematic assignment of these identification numbers reflects the compound's formal recognition within the chemical literature and indicates that it has undergone proper chemical characterization and documentation. The availability of complete International Chemical Identifier data suggests that detailed structural information about this compound has been deposited in major chemical databases, making it accessible to researchers worldwide for further study and application development.

The registration of this compound under these standardized identification systems also facilitates regulatory compliance and chemical inventory management in research and commercial settings. These identification numbers are essential for material safety data sheet preparation, chemical procurement, and regulatory reporting requirements in various jurisdictions. The comprehensive identification system ensures that the compound can be properly tracked throughout its lifecycle from synthesis to application, supporting both research activities and potential commercial development.

属性

IUPAC Name |

1-methoxy-N-[(4-methylsulfanylphenyl)methyl]propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NOS/c1-10(9-14-2)13-8-11-4-6-12(15-3)7-5-11/h4-7,10,13H,8-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVBPCZQPPXQUEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC)NCC1=CC=C(C=C1)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30389572 | |

| Record name | SBB007244 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30389572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

355816-32-9 | |

| Record name | SBB007244 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30389572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Preparation of 2-Methoxyethylamine Intermediate

A key building block is 2-methoxyethylamine, which can be prepared efficiently by a patented method involving:

- Reflux azeotropic dehydration of benzaldehyde derivatives with thanomin (a precursor amine) in benzene or toluene solvent at 80–145 °C for 8–16 hours to form a benzyl imine intermediate.

- Methylation of the benzyl imine intermediate using methylating agents such as methyl iodide or methyl sulfate in the presence of acid binding agents (LiOH, NaOH, KOH) at 0–60 °C.

- Acidic deprotection to yield 2-methoxyethylamine hydrochloride.

- Azeotropic dehydration and alkali treatment to obtain free 2-methoxyethylamine with purity >99.7% and yields of 56–84%.

| Step | Conditions | Reagents/Notes | Yield & Purity |

|---|---|---|---|

| Benzyl imine formation | 80–145 °C, 8–16 h, reflux | Benzaldehyde + thanomin in benzene/toluene | Intermediate |

| Methylation | 0–60 °C, 1–2.5 h addition + 2–5 h reaction | Methyl iodide/methyl sulfate + base (LiOH, NaOH) | Intermediate |

| Acidic deprotection | Room temp, 0.5–3 h | HCl or H2SO4 (3–12 M) | 2-methoxyethylamine hydrochloride |

| Azeotropic dehydration & alkali treatment | 80–145 °C, 10–18 h + 8–20 h at RT | Organic solvent + alkali reagent (Na2CO3, NaHCO3) | 56–84% yield, >99.7% purity |

Reductive Amination for Benzyl Amine Formation

The coupling of the 2-methoxyethylamine moiety to the 4-methylsulfanyl-benzyl group is commonly achieved by reductive amination, a widely used method for synthesizing functionalized benzyl amines:

- Condensation of 4-methylsulfanyl-benzaldehyde with 2-methoxyethylamine in methanol or ethanol at low temperature (0 to 25 °C) to form an imine intermediate.

- Reduction of the imine using sodium cyanoborohydride (NaBH3CN) or sodium borohydride (NaBH4) in the presence of acetic acid or triethylamine as a catalyst.

- Workup involves aqueous extraction, acid-base neutralization, and purification by chromatography or crystallization.

| Step | Conditions | Reagents/Notes | Yield |

|---|---|---|---|

| Imine formation | 0–25 °C, 0.5–1 h | 4-methylsulfanyl-benzaldehyde + 2-methoxyethylamine | Intermediate |

| Reductive amination | 25 °C, 12–17 h | NaBH3CN or NaBH4, AcOH or Et3N, MeOH solvent | 75–93% (depending on conditions) |

Alternative Synthetic Routes and Catalytic Methods

Recent literature highlights alternative catalytic and green chemistry approaches for amine synthesis that could be adapted for this compound:

- Hydrogen borrowing and reductive amination catalyzed by transition metals (e.g., palladium, cobalt) under mild conditions to improve enantioselectivity and reduce waste.

- Use of protected intermediates such as Boc- or Fmoc-protected amines to facilitate selective functionalization and purification.

- Multi-step synthesis involving thiazolidine intermediates and subsequent reductive amination to introduce complex substituents on the benzyl ring.

Detailed Experimental Data Summary

| Parameter | Typical Value/Range | Notes/Source |

|---|---|---|

| Reaction temperature | 0–145 °C | Varies by step; imine formation and methylation at higher temps; reductive amination at RT |

| Reaction time | 0.5–20 h | Longer times for methylation and dehydration steps |

| Solvents | Benzene, toluene, methanol, ethanol, 2-methyltetrahydrofuran | Choice depends on step and safety considerations |

| Methylating agents | Methyl iodide, methyl sulfate, methyl carbonate | Used for methylation of imine intermediate |

| Reducing agents | NaBH3CN, NaBH4 | Sodium cyanoborohydride preferred for reductive amination |

| Purity of final amine | >99.7% | Achieved by careful purification and distillation |

| Yield | 56–93% | Depends on step and scale |

Summary and Recommendations

The preparation of (2-Methoxy-1-methyl-ethyl)-(4-methylsulfanyl-benzyl)-amine is best approached via:

- Efficient synthesis of 2-methoxyethylamine using azeotropic dehydration, methylation, and deprotection steps as per patented methods.

- Reductive amination of 4-methylsulfanyl-benzaldehyde with 2-methoxyethylamine under mild conditions using sodium cyanoborohydride.

- Employing green chemistry principles and catalytic methods where possible to improve yield, selectivity, and environmental profile.

- Careful purification by chromatography and distillation to achieve high purity suitable for research or pharmaceutical applications.

This approach balances cost, safety, and environmental impact while providing high-quality product suitable for further functionalization or biological evaluation.

化学反应分析

Types of Reactions

(2-Methoxy-1-methyl-ethyl)-(4-methylsulfanyl-benzyl)-amine can undergo various chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially affecting the methoxy group.

Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols, amines.

Substitution: Alkylated or acylated derivatives.

科学研究应用

(2-Methoxy-1-methyl-ethyl)-(4-methylsulfanyl-benzyl)-amine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features.

Industry: Utilized in the production of specialty chemicals and materials.

作用机制

The mechanism of action of (2-Methoxy-1-methyl-ethyl)-(4-methylsulfanyl-benzyl)-amine depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The methoxy and methylsulfanyl groups can influence the compound’s binding affinity and specificity, affecting its overall biological activity.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural differences and similarities between the target compound and analogs from the literature:

Key Research Findings

a) Electronic and Steric Effects

Data Inconsistencies and Limitations

- CAS Number Discrepancies : lists conflicting CAS numbers (e.g., 7048-42-2, 13544-08-6), whereas specifies 436099-59-1. This highlights the need for verification via authoritative databases like PubChem or SciFinder .

- Absence of Experimental Data : The provided evidence lacks quantitative data (e.g., solubility, IC₅₀ values) for the target compound, necessitating caution in extrapolating biological or physicochemical properties.

生物活性

(2-Methoxy-1-methyl-ethyl)-(4-methylsulfanyl-benzyl)-amine, also known as compound 1185293-64-4, is a synthetic organic compound notable for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including antimicrobial, anticancer properties, and its mechanism of action.

Structural Features

The compound features a unique structure that includes:

- Methoxy group : Enhances solubility and may influence biological interactions.

- Methylsulfanyl group : Potentially increases reactivity and interaction with biological targets.

- Benzyl moiety : Provides a hydrophobic environment which can facilitate binding to proteins.

1. Antimicrobial Properties

Research indicates that compounds with similar structural features exhibit significant antimicrobial activities. The potential of this compound against various bacterial strains has been noted, suggesting it may be effective against pathogens such as Staphylococcus aureus and Mycobacterium tuberculosis .

| Compound | Target Pathogen | Activity |

|---|---|---|

| This compound | Staphylococcus aureus | Antimicrobial potential |

| Similar compounds | Mycobacterium tuberculosis | Showed effective inhibition |

2. Cytotoxicity and Anticancer Activity

The compound has been investigated for its cytotoxic effects on cancer cell lines. Studies suggest that it may inhibit the growth of rapidly dividing cells, similar to other compounds in its class .

| Cell Line | Effect Observed |

|---|---|

| A549 (lung cancer) | Suppression of growth |

| HeLa (cervical cancer) | Induced cytotoxicity |

The biological activity of this compound is believed to involve several mechanisms:

- Binding Affinity : The methoxy and methylsulfanyl groups may enhance the compound's ability to bind to specific protein targets through hydrogen bonding and hydrophobic interactions.

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation .

Study 1: Antimicrobial Assessment

A study evaluated the antimicrobial efficacy of structurally similar compounds against Staphylococcus aureus. The results indicated that compounds with a methylsulfanyl group exhibited lower minimum inhibitory concentrations (MIC) compared to those without.

Study 2: Cancer Cell Line Testing

In vitro tests on A549 cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability at concentrations above 10 μM, indicating its potential as an anticancer agent .

常见问题

Q. What are the standard synthetic routes for (2-Methoxy-1-methyl-ethyl)-(4-methylsulfanyl-benzyl)-amine?

The compound is typically synthesized via nucleophilic substitution between 4-methylsulfanyl-benzyl chloride and 2-methoxy-1-methyl-ethylamine. Reaction conditions include:

Q. What analytical techniques confirm the structure and purity of this compound?

Key methods include:

Q. What safety protocols are essential when handling this compound?

Q. What are common chemical reactions involving this amine?

- Alkylation/Acylation : Reacts with alkyl halides or acyl chlorides to form secondary amines or amides.

- Oxidation : The methylsulfanyl (-SCH3) group can oxidize to sulfoxide (-SOCH3) or sulfone (-SO2CH3) under mild conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in structure-activity relationship (SAR) studies?

- Comparative analogs : Synthesize derivatives with modified substituents (e.g., replacing -SCH3 with -SO2CH3) to isolate electronic/steric effects.

- Computational modeling : Molecular docking or MD simulations to predict binding affinities with target receptors (e.g., monoamine transporters).

- In vitro validation : Use radioligand binding assays or enzyme inhibition studies to correlate structural changes with activity .

Q. How does the methylsulfanyl group influence metabolic stability?

- Metabolic pathways : The -SCH3 group undergoes hepatic oxidation via cytochrome P450 enzymes, forming sulfoxide/sulfone metabolites.

- Experimental assessment : Incubate the compound with liver microsomes and analyze metabolites via LC-MS. Compare half-life with des-thio analogs to quantify stability .

Q. What in vivo models are appropriate for evaluating neuropharmacological effects?

- Depression : Rodent forced swim test (FST) or tail suspension test (TST) to assess immobility time reduction.

- Anxiety : Elevated plus maze (EPM) or open field test (OFT) for exploratory behavior.

- Post-treatment analysis : Measure serotonin/norepinephrine levels in brain tissue using microdialysis coupled with HPLC .

Q. What computational methods predict environmental fate and biodegradation?

- QSAR models : Estimate biodegradability (e.g., BIOWIN) and bioaccumulation potential (log Kow).

- Experimental assays : OECD 301D (ready biodegradability test) to measure CO2 evolution over 28 days.

- Ecotoxicity : Use Daphnia magna or algae growth inhibition tests to assess aquatic toxicity .

Methodological Notes

- Data Contradictions : Conflicting SAR data may arise from differing substituent electronic effects (e.g., methoxy vs. methylsulfanyl). Address this by isolating variables in analog synthesis and using multivariate statistical analysis .

- Reaction Optimization : For scale-up, transition from batch to continuous flow reactors to improve yield and reduce byproducts .

- Environmental Impact : Monitor sulfone metabolites in wastewater using LC-MS/MS, as they may persist longer than the parent compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。